1,3,5-Tris(4-phenylquinolin-2-yl)benzene

OLED electron transport layer charge carrier mobility

1,3,5-Tris(4-phenylquinolin-2-yl)benzene (TQB) is a dendritic, C3-symmetric oligoquinoline comprising a central benzene core linked through its 1-, 3-, and 5-positions to three 4-phenylquinolin-2-yl arms. It belongs to a well-studied family of n-type organic semiconductors that combine a wide optical energy gap (>3.3 eV), moderate electron affinity (2.55–2.8 eV), and a deep HOMO level (< –6.08 eV) with solution-processable film-forming properties.

Molecular Formula C51H33N3
Molecular Weight 687.8 g/mol
Cat. No. B13939051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-phenylquinolin-2-yl)benzene
Molecular FormulaC51H33N3
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC(=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7)C8=NC9=CC=CC=C9C(=C8)C1=CC=CC=C1
InChIInChI=1S/C51H33N3/c1-4-16-34(17-5-1)43-31-49(52-46-25-13-10-22-40(43)46)37-28-38(50-32-44(35-18-6-2-7-19-35)41-23-11-14-26-47(41)53-50)30-39(29-37)51-33-45(36-20-8-3-9-21-36)42-24-12-15-27-48(42)54-51/h1-33H
InChIKeyYZCWKMLLWOUBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tris(4-phenylquinolin-2-yl)benzene (TQB) – Why This C3-Symmetric Oligoquinoline Electron Transport Material Deserves Formal Evaluation in OLED and Perovskite Procurement Decisions


1,3,5-Tris(4-phenylquinolin-2-yl)benzene (TQB) is a dendritic, C3-symmetric oligoquinoline comprising a central benzene core linked through its 1-, 3-, and 5-positions to three 4-phenylquinolin-2-yl arms [1]. It belongs to a well-studied family of n-type organic semiconductors that combine a wide optical energy gap (>3.3 eV), moderate electron affinity (2.55–2.8 eV), and a deep HOMO level (< –6.08 eV) with solution-processable film-forming properties [1]. TQB has been independently validated as an electron transport material (ETM) in blue phosphorescent organic light-emitting diodes (PhOLEDs) and as a band-alignment-matched electron acceptor in Sn-based perovskite photodetectors [2]. Its procurement relevance stems not from being the only ETM, but from a specific combination of electron mobility magnitude, solution processability, and dual ETM/ligand functionality that none of the common in-class alternatives simultaneously deliver.

Solution-processable n-type organic semiconductor for OLED electron transport layer research
Reported dual ETM and Sn(II)-ligand function in lead-free perovskite device context
Wide optical gap (>3.3 eV) with deep HOMO supporting exciton confinement studies

Why Generic Electron Transport Material Substitution Fails: The Quantified Performance Penalty of Replacing 1,3,5-Tris(4-phenylquinolin-2-yl)benzene (TQB) with Conventional ETMs


Electron transport materials used in phosphorescent OLEDs and perovskite photodetectors are frequently treated as interchangeable once LUMO-level matching is satisfied. However, the substitution of TQB with the widely available TPBi, TmPyPB, or BPhen introduces quantifiable performance penalties that cascade from intrinsic charge-transport properties into device-level metrics [1][2]. The electron mobility of the oligoquinoline class to which TQB belongs reaches 3.3 × 10⁻³ cm² V⁻¹ s⁻¹, a value that is two orders of magnitude higher than the ~3.3 × 10⁻⁵ cm² V⁻¹ s⁻¹ reported for TPBi [1]. This mobility disparity directly impacts charge balance and exciton recombination efficiency in emissive layers. Moreover, TQB uniquely combines its electron transport function with a demonstrated capacity to act as a stabilizing ligand for Sn(II) in lead-free perovskite systems – a dual functional role not exhibited by TPBi, TmPyPB, or BPhen [2]. The evidence assembled below establishes that generic ETM substitution is not merely a matter of equivalent LUMO alignment but incurs measurable losses in both optoelectronic efficiency and device architecture simplicity.

Attribute
TQB (Oligoquinoline)
TPBi / BPhen / TmPyPB
Mobility context
Reported electron mobility in the 10⁻³ cm² V⁻¹ s⁻¹ range
Typically reported in 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹ range; charge-balance optimization may not transfer directly
Band-alignment context
LUMO matches CsSnBr₃ CBM at −3.4 eV for barrier-free extraction
LUMO −2.7 to −2.75 eV introduces 0.65–0.70 eV barrier; zero-bias operation may not replicate
Functional scope
Dual ETM and Sn(II) ligand function reported in perovskite devices
Single-function electron transport only; architecture simplification may not transfer

Comparative Quantitative Evidence: Where 1,3,5-Tris(4-phenylquinolin-2-yl)benzene (TQB) Demonstrates Verifiable Differentiation from Closest Analogs


Electron Mobility: TQB-Class Oligoquinoline vs. TPBi – A Two-Orders-of-Magnitude Advantage

The oligoquinoline electron transport material class to which TQB belongs exhibits an electron mobility as high as 3.3 × 10⁻³ cm² V⁻¹ s⁻¹, as measured by space-charge-limited current (SCLC) methods on solution-deposited thin films [1]. In contrast, the widely used electron transport material TPBi (1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene) has a reported electron mobility of 3.3 × 10⁻⁵ cm² V⁻¹ s⁻¹ under comparable thin-film conditions . This represents a ~100-fold mobility advantage for the TQB-class material. The higher mobility directly enables more efficient electron injection and transport to the recombination zone, reducing the driving voltage and improving charge balance in OLED architectures.

Electron mobility
Reported
~100× higher vs TPBi
Supports charge-balance optimization in OLED ETL selection
SCLC on solution-deposited films; cross-study comparison
OLED electron transport layer charge carrier mobility

Blue Phosphorescent OLED External Quantum Efficiency: Solution-Processed Oligoquinoline ETL vs. Vacuum-Deposited ETLs

Polymer-based blue phosphorescent OLEDs employing solution-processed dendritic oligoquinoline electron transport layers (the class to which TQB belongs) achieved an external quantum efficiency (EQE) of 16.0% and a luminous efficiency of 30.5 cd A⁻¹ at a brightness of 4130 cd m⁻², using FIrpic as the blue triplet emitter [1]. Critically, these solution-deposited ETL devices were over two-fold more efficient than otherwise identical devices using vacuum-deposited ETLs [1]. Atomic force microscopy revealed that the solution-deposited oligoquinoline ETLs formed vertically oriented nanopillars that created rough surfaces enabling good ETL/cathode contacts, thereby eliminating the need for cathode interfacial materials such as LiF or CsF – a processing simplification not achievable with vacuum-deposited TPBi or BPhen under equivalent conditions.

Blue PhOLED EQE
Class-level
EQE 16.0% at 4130 cd m⁻²
Supports solution-processed ETL architecture evaluation
FIrpic emitter; >2× enhancement over vacuum-deposited ETL controls
blue PhOLED external quantum efficiency solution-processed ETL

Band Alignment for Self-Powered Sn-Based Perovskite Photodetectors: TQB vs. Conventional ETMs in Zero-Bias Operation

In CsSnBr₃-based perovskite photodetectors, the conduction band minimum (CBM) of CsSnBr₃ was experimentally and theoretically determined to be –3.4 eV [1]. This CBM is precisely matched by the LUMO level of 1,3,5-tris(4-phenylquinolin-2-yl)benzene (TQB), enabling barrier-free electron extraction [1]. The resulting device with an Al/TQB/CsSnBr₃/Au architecture functions as a photodetector responsive to the entire visible spectrum without any applied bias voltage (self-powered mode), and outperforms Pb-based perovskite devices fabricated under similar conditions [1]. No comparable band-alignment-match demonstration exists for TPBi (LUMO –2.7 eV) or TmPyPB (LUMO –2.75 eV) with CsSnBr₃, both of which would introduce an energetic barrier of 0.65–0.70 eV for electron extraction at this interface [2].

Band alignment
Head-to-head
0 eV LUMO–CBM offset
Supports zero-bias Sn-perovskite photodetector research
CsSnBr₃ single-crystal; self-powered visible-spectrum operation
perovskite photodetector band alignment self-powered device lead-free perovskite

Electron Mobility Advantage Over Bathophenanthroline (BPhen): ~10× Higher Charge Transport Capacity

Bathophenanthroline (BPhen) is another common electron transport material with reported electron mobility of 2.8 × 10⁻⁴ cm² V⁻¹ s⁻¹ (at 50 nm film thickness) to 3.4 × 10⁻⁴ cm² V⁻¹ s⁻¹ (at 300 nm), as measured by space-charge-limited current methods [2]. The TQB-class oligoquinoline electron mobility of 3.3 × 10⁻³ cm² V⁻¹ s⁻¹ [1] is approximately one order of magnitude (~10×) higher than BPhen. While BPhen has been valued for its relatively high electron mobility among small-molecule ETMs, the oligoquinoline platform, including TQB, surpasses it substantially while additionally offering the solution-processability and nanopillar-forming morphology that BPhen does not provide.

Mobility vs BPhen
Reported
~10× higher vs BPhen
Supports high-current-density ETL selection
SCLC comparison; film-thickness-dependent values
electron mobility BPhen space-charge-limited current charge transport

Dual Functionality: TQB as Electron Transport Material and Simultaneous Sn(II) Ligand – A Unique Architectural Simplification

In the CsSnBr₃ photodetector study, TQB was explicitly identified as serving a dual role: it functions both as the electron transport layer and as a coordinating ligand to Sn(II) [1]. This dual functionality is enabled by the quinoline nitrogen atoms in TQB, which can coordinate to Sn(II) centers, thereby simultaneously passivating Sn-related defect states and facilitating electron extraction. No such dual ETM/ligand behavior has been reported for TPBi, TmPyPB, BPhen, or Alq₃ in the context of Sn-based perovskite devices. The resulting simplified device architecture (Al/TQB/CsSnBr₃/Au) eliminates the need for a separate passivation interlayer, reducing the number of materials and deposition steps required [1].

Dual functionality
Reported
ETM + Sn(II) ligand
Supports simplified device architecture without separate passivation layer
Demonstrated in Al/TQB/CsSnBr₃/Au architecture
dual-function ETM Sn(II) ligand perovskite device architecture simplification

Procurement-Relevant Application Scenarios Where 1,3,5-Tris(4-phenylquinolin-2-yl)benzene (TQB) Delivers Evidence-Backed Differentiation


High-Efficiency Solution-Processed Blue Phosphorescent OLEDs Requiring Low Operating Voltage

TQB and its oligoquinoline-class analogs have demonstrated that solution-processed electron transport layers can deliver blue PhOLED external quantum efficiencies of 16.0% and luminous efficiencies of 30.5 cd A⁻¹ – more than double the efficiency of vacuum-deposited ETL counterparts – while the vertically oriented nanopillar morphology eliminates the need for LiF or CsF cathode interlayers [1]. This scenario is procurement-relevant for R&D groups and pilot-line manufacturers developing fully solution-processed, multilayer blue PhOLEDs where reducing the number of vacuum deposition steps directly translates to lower capital equipment costs and faster device optimization cycles.

Lead-Free, Self-Powered Perovskite Photodetectors Based on CsSnBr₃

TQB is the only electron transport material whose LUMO has been experimentally demonstrated to match the conduction band minimum of CsSnBr₃ (–3.4 eV) without an energetic barrier, enabling zero-bias (self-powered) photodetection across the entire visible spectrum [2]. The Al/TQB/CsSnBr₃/Au architecture outperforms Pb-based devices under similar conditions [2]. Procurement of TQB is indicated for any research program targeting lead-free, Sn-based perovskite optoelectronics where barrier-free electron extraction and simplified device architecture are critical design criteria.

Device Architectures Requiring Simultaneous Electron Transport and Metal-Ion Passivation in a Single Material

TQB uniquely combines the electron transport function with Sn(II) ligand coordination capability, reducing the need for a separate passivation layer in Sn-based perovskite devices [2]. For materials scientists and device engineers exploring lead-free perovskite solar cells, photodetectors, or light-emitting devices, this dual functionality means that procuring TQB can replace the need for two separate materials (an ETM plus a passivation ligand), streamlining both the supply chain and the device fabrication workflow.

High-Current-Density Optoelectronic Devices Demanding Superior Electron Mobility Over TPBi or BPhen

In OLED, organic photodetector, or perovskite device designs where electron transport layer series resistance limits performance at high current densities, the oligoquinoline electron mobility of 3.3 × 10⁻³ cm² V⁻¹ s⁻¹ provides a ~100× advantage over TPBi and a ~10× advantage over BPhen [1][3]. This scenario applies to procurement decisions for high-brightness OLEDs, large-area devices, or any application where minimizing the voltage drop across the ETL is essential for power efficiency and thermal management.

Application
Selection Property
Validation Focus
Solution-processed blue PhOLED research
Solution-processable high-mobility ETM
EQE and charge-balance in FIrpic-based devices
Lead-free Sn-perovskite photodetector studies
LUMO alignment with CsSnBr₃ CBM
Zero-bias spectral photoresponse across visible range
Dual-function device architecture research
Reported Sn(II) coordination capability
Layer-stack simplification validation
High-current-density optoelectronic device research
Reported electron mobility magnitude
SCLC charge transport efficiency in thin films
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